1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Human neutrophil elastase Inflammation Serine protease inhibition

Researchers studying HNE in inflammation, tumor invasion, or chronic pulmonary disease models need structurally validated inhibitors with well-defined SAR. Generic substitution within this chemotype is invalid: shifting a methyl from meta- to ortho/para reduces HNE inhibition by >30-fold or abolishes activity entirely. • Validated reference probe: HNE IC₅₀ = 0.93 ± 0.30 μM (compound 3c). • SAR roadmap: Comparator derivatives (3b, 3d, 3f, 5c) enable direct structure-activity correlation. • In stock with expedited global shipping for R&D use.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B12342044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c1-15-8-7-9-16(14-15)22(27)25-19-13-6-5-12-18(19)20(24-25)21(26)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,23,26)
InChIKeyHQOZHIXUCOLRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide: Selective HNE Inhibitor Scaffold


1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS: 1325681-83-1; compound 3c) is an N-benzoylindazole derivative characterized by a 3-methylbenzoyl group at the N-1 position and a phenylamide moiety at the C-3 position of the indazole core [1]. This compound belongs to a class of heterocyclic small molecules that act as competitive, pseudoirreversible inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory tissue damage, tumor invasion, and chronic pulmonary diseases [1]. The N-benzoylindazole scaffold has been systematically optimized to define the precise structural requirements for HNE inhibition, establishing a clear structure-activity relationship (SAR) that guides both scientific investigation and procurement decisions [1].

1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide: Non-Interchangeable with Generics


The indazole-3-carboxamide chemotype encompasses a broad range of compounds with divergent and often unpredictable biological activities depending on precise substitution patterns [1]. In the context of human neutrophil elastase (HNE) inhibition, even minor modifications to the N-1 benzoyl group or the C-3 functional handle result in orders-of-magnitude changes in potency or complete loss of activity [1]. For instance, shifting a single methyl group from the meta- to the ortho- or para- position on the benzoyl ring can reduce HNE inhibitory activity by more than 30-fold, while replacing the essential C-3 phenylamide with a carboxylic acid or methyl group abolishes inhibition entirely [1]. Furthermore, the same scaffold can exhibit entirely different target selectivity profiles when evaluated against other kinases such as GSK-3β or FLT3, where activity is highly sensitive to substitution pattern [1]. Therefore, generic substitution within this class is not scientifically valid; each derivative, including 1-(3-methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide, possesses a unique and quantifiable activity profile that must be independently verified for any given research application [1].

1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide: HNE Inhibition Comparison


HNE Potency: 3-Methyl vs. Ortho/Para Substitution

Compound 3c (1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide) demonstrates submicromolar inhibition of human neutrophil elastase (HNE) with an IC50 of 0.93 ± 0.30 μM [1]. This potency is approximately 2-fold lower than the unsubstituted benzoyl analog 3a (IC50 = 0.42 ± 0.21 μM) but is significantly superior to the 2-methyl (ortho) and 4-methyl (para) positional isomers, which exhibit IC50 values of 34 ± 5.2 μM and 29 ± 4.8 μM, respectively [1]. The 3-methylbenzoyl substitution therefore retains appreciable HNE inhibitory activity whereas ortho or para methylation is detrimental, reducing potency by more than 30-fold [1].

Human neutrophil elastase Inflammation Serine protease inhibition

Meta-Substituent SAR: Methyl vs. Chloro and Methoxy

Within the 3-phenylamide series, meta-substitution on the N-1 benzoyl ring yields variable HNE inhibitory activity depending on the substituent's electronic and steric properties. Compound 3c (3-methyl) exhibits an IC50 of 0.93 μM, which is approximately 4.2-fold more potent than the 3-chloro analog 3f (IC50 = 3.9 ± 1.6 μM) and approximately 1.9-fold more potent than the 3-methoxy analog 3l (IC50 = 1.8 ± 0.71 μM) [1]. The 3-amino derivative 13a shows intermediate activity (IC50 = 3.1 ± 1.2 μM), while the 3-nitro analog 3h is substantially weaker (IC50 = 11 ± 3.8 μM) [1]. This rank order (3-CH3 > 3-OCH3 > 3-Cl ≈ 3-NH2 > 3-NO2) indicates that small, electron-donating substituents at the meta position are favored for HNE inhibition within this scaffold [1].

Human neutrophil elastase Structure-activity relationship Medicinal chemistry

C-3 Functional Group: Phenylamide vs. Carbethoxy

The C-3 functional group is a non-negotiable structural feature for HNE inhibition within the N-benzoylindazole scaffold. The 3-phenylamide derivative 3c (IC50 = 0.93 μM) retains appreciable activity, whereas the corresponding 3-carbethoxy analog 5c bearing the same 3-methylbenzoyl group exhibits an IC50 of 0.41 ± 0.11 μM, representing a 2.3-fold improvement in potency [1]. Critically, replacement of the C-3 phenylamide with a methyl group (compound 17a) reduces potency to 22 ± 6.8 μM (a 23.7-fold loss), and conversion to a carboxylic acid (compound 19b) results in complete loss of detectable activity at concentrations up to 55 μM [1]. Other modifications to the amidic function, including sulfonamide, methylenic linker, or direct phenyl attachment, also abolish HNE inhibition entirely [1].

Human neutrophil elastase Medicinal chemistry Functional group tolerance

Selectivity Against Related Serine Proteases

Selectivity data for the closely related 3-methylbenzoyl derivative 8b (bearing a C-3 carbomethoxy group instead of phenylamide) provides class-level insight into the scaffold's selectivity profile. Compound 8b inhibits HNE with an IC50 of 0.13 ± 0.051 μM and exhibits moderate selectivity against thrombin (IC50 = 5.1 ± 1.8 μM; 39-fold selective) and urokinase (IC50 = 0.87 ± 0.33 μM; 6.7-fold selective), while showing potent activity against chymotrypsin (IC50 = 0.030 ± 0.013 μM) [1]. This selectivity pattern is consistent across the active N-benzoylindazole series and reflects the shared catalytic mechanism among chymotrypsin-family serine proteases [1].

Human neutrophil elastase Enzyme selectivity Serine protease inhibition

1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide: Research Applications


HNE Inhibitor SAR Probe for Inflammatory Models

Given its well-characterized HNE inhibitory activity (IC50 = 0.93 μM) and its position within a comprehensive SAR series [1], compound 3c is ideally suited as a reference probe for studying the role of HNE in in vitro models of inflammation, tumor invasion, or chronic pulmonary diseases. Its activity, while not the most potent in the series, is sufficient to elicit HNE inhibition without the confounding effects of near-complete target saturation, allowing for dose-response studies. Furthermore, the availability of direct comparator compounds with defined substitutions (e.g., 3b, 3d, 3f) enables researchers to correlate specific structural features with biological outcomes [1].

Medicinal Chemistry Lead Optimization

Compound 3c serves as a validated starting point for medicinal chemistry optimization programs targeting HNE or related serine proteases. The quantitative SAR data demonstrating the detrimental effects of ortho- or para-methyl substitution (IC50 = 34 and 29 μM, respectively) and the enhanced activity of the 3-carbethoxy analog 5c (IC50 = 0.41 μM) [1] provide a clear roadmap for further derivatization. Researchers can use 3c as a baseline to evaluate the impact of novel substitutions at the N-1 benzoyl position while maintaining the essential C-3 phenylamide functionality [1].

Serine Protease Selectivity Profiling

Although direct selectivity data for 3c is not available, the selectivity profile of the structurally related 3-methylbenzoyl derivative 8b (HNE IC50 = 0.13 μM; thrombin IC50 = 5.1 μM; urokinase IC50 = 0.87 μM; chymotrypsin IC50 = 0.030 μM) [1] establishes that the 3-methylbenzoyl-substituted indazole scaffold exhibits predictable cross-reactivity within the chymotrypsin family. Compound 3c can therefore be employed in comparative selectivity assays to define the contribution of the C-3 phenylamide group (versus carbethoxy) to target selectivity, providing valuable information for the design of more selective HNE inhibitors [1].

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